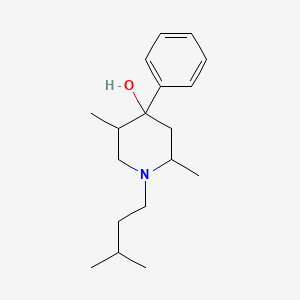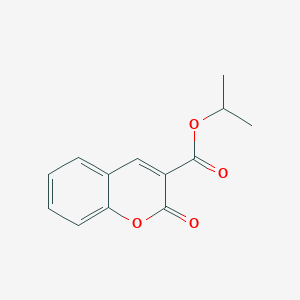
2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes a piperidine ring substituted with methyl, phenyl, and 3-methylbutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the substituents. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl, phenyl, and 3-methylbutyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
Hydroxylation: Introduction of the hydroxyl group at the 4-position, often through oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated piperidine derivative.
科学的研究の応用
2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism by which 2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These may include:
Receptor Binding: Interaction with receptors in biological systems, potentially modulating their activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-4-phenylpiperidine: Lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
4-Phenylpiperidin-4-ol: Lacks the methyl and 3-methylbutyl groups, leading to distinct reactivity and applications.
Uniqueness
2,5-Dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts unique chemical properties and potential biological activities not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
特性
分子式 |
C18H29NO |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
2,5-dimethyl-1-(3-methylbutyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H29NO/c1-14(2)10-11-19-13-15(3)18(20,12-16(19)4)17-8-6-5-7-9-17/h5-9,14-16,20H,10-13H2,1-4H3 |
InChIキー |
NRNKPUIJZXENIG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CN1CCC(C)C)C)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653411.png)


![5-[(5-Bromo-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11653442.png)
![Ethyl 7-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11653444.png)
![4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11653446.png)

![N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B11653453.png)
![Ethyl 2-(adamantane-1-amido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11653464.png)
![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
![(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653476.png)
![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653486.png)
